molecular formula C21H22N2O2S B2476023 6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline CAS No. 899356-00-4

6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2476023
CAS No.: 899356-00-4
M. Wt: 366.48
InChI Key: BEABQNTUGWNWGX-UHFFFAOYSA-N
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Description

6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a useful research compound. Its molecular formula is C21H22N2O2S and its molecular weight is 366.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

A significant aspect of the research on quinoline derivatives, including compounds structurally related to "6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline," focuses on developing eco-friendly and efficient synthetic methods. For instance, an eco-friendly Pictet–Spengler approach has been employed for the synthesis of pyrrolo- and indolo[1,2-a]quinoxalines using p-dodecylbenzenesulfonic acid as an efficient Brønsted acid catalyst, showcasing the applicability of this methodology in generating diverse quinoxaline derivatives under mild conditions (Preetam & Nath, 2015). Additionally, the synthesis of functionalized aminoquinolines through intermediate pyrrolidin-quinolines underlines the potential of these methods in creating compounds with biological activity, highlighting the method's efficiency in generating a broad range of novel functionalized quinolines (Vandekerckhove et al., 2015).

Biological Activities

Quinoline derivatives exhibit a broad spectrum of biological activities, which is a key focus of research in this area. For example, certain derivatives have been synthesized and tested for their antibacterial activity, with some showing substantially higher activity against pathogens like Salmonella typhi compared to commercial antibiotics, indicating the potential therapeutic applications of these compounds (Sadana et al., 2003). Furthermore, studies on the synthesis of heterotricyclic compounds based on tetramic acid derivatives reveal anticonvulsant activity, emphasizing the medicinal chemistry applications of these synthetic efforts (Sorokina et al., 2007).

Properties

IUPAC Name

6-methyl-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-15-5-8-17(9-6-15)26(24,25)20-14-22-19-10-7-16(2)13-18(19)21(20)23-11-3-4-12-23/h5-10,13-14H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEABQNTUGWNWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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